molecular formula C9H13NO B15209870 4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde

4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde

Cat. No.: B15209870
M. Wt: 151.21 g/mol
InChI Key: WHOMUWRDCXKJBK-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H13NO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method includes the reaction of 3,5-dimethyl-2H-pyrrole with ethyl formate under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: Similar structure but different reactivity due to the position of the aldehyde group.

    3,5-Dimethyl-2H-pyrrole-2-carbaldehyde: Lacks the ethyl group, resulting in different chemical properties.

    4-Ethyl-2H-pyrrole-2-carbaldehyde: Lacks the methyl groups, affecting its reactivity and applications

Uniqueness

Its specific structure allows for unique interactions in biological systems and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C9H13NO/c1-4-8-6(2)9(5-11)10-7(8)3/h5,9H,4H2,1-3H3

InChI Key

WHOMUWRDCXKJBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N=C1C)C=O)C

Origin of Product

United States

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